![molecular formula C8H12O3S B1394347 3-[(2-Oxocyclopentyl)thio]propanoic acid CAS No. 856811-51-3](/img/structure/B1394347.png)
3-[(2-Oxocyclopentyl)thio]propanoic acid
描述
3-[(2-Oxocyclopentyl)thio]propanoic acid is an organic compound with the molecular formula C8H12O3S It is a carboxylic acid derivative featuring a cyclopentanone ring attached to a propanoic acid moiety via a sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Oxocyclopentyl)thio]propanoic acid typically involves the reaction of cyclopentanone with a thiol compound under controlled conditions. One common method includes the following steps:
Heating Reaction: Cyclopentanone is reacted with a thiol compound, such as thiopropionic acid, in the presence of a catalyst.
Addition of Acrylate: Acrylate is added to the reaction mixture, which undergoes a thermal reaction to form the desired product.
Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and scalability. The process involves:
One-Pot Synthesis: A one-pot method is employed to simplify the synthesis process and improve efficiency.
Moderate Reaction Conditions: The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Yield Optimization: The industrial process aims to achieve a product yield greater than or equal to 90%.
化学反应分析
Types of Reactions
3-[(2-Oxocyclopentyl)thio]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Alcohols: Produced by the reduction of the ketone group.
Substituted Derivatives: Result from nucleophilic substitution reactions.
科学研究应用
3-[(2-Oxocyclopentyl)thio]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-[(2-Oxocyclopentyl)thio]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by interacting with their active sites.
Modulate Pathways: Influence biochemical pathways by altering the activity of key proteins.
Cellular Effects: Affect cellular processes such as signal transduction, gene expression, and metabolism.
相似化合物的比较
Similar Compounds
3-[(2-Oxocyclohexyl)thio]propanoic acid: Similar structure but with a cyclohexanone ring.
3-[(2-Oxocyclopentyl)thio]butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
3-[(2-Oxocyclopentyl)thio]propanoic acid is unique due to its specific combination of a cyclopentanone ring and a propanoic acid moiety linked by a sulfur atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
3-(2-oxocyclopentyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3S/c9-6-2-1-3-7(6)12-5-4-8(10)11/h7H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMNQJRTIIZNEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



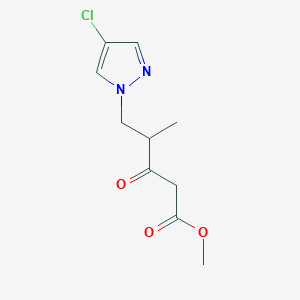
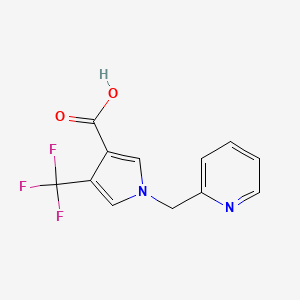
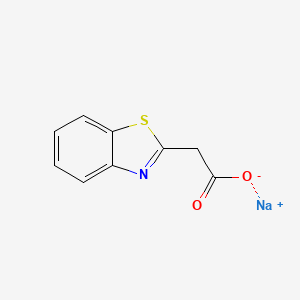
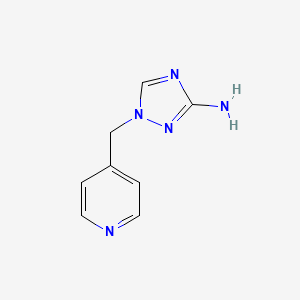
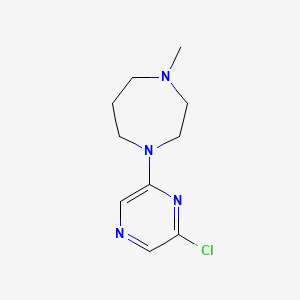

![Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido-](/img/structure/B1394273.png)
![Spiro[azetidine-3,2'-chromane] hydrochloride](/img/structure/B1394276.png)
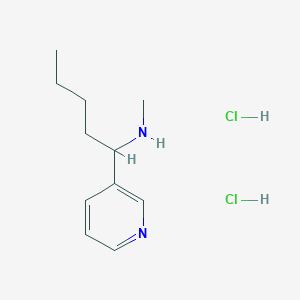
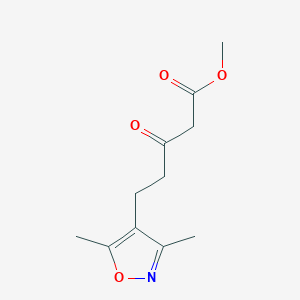


![5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1394287.png)
